molecular formula C16H19Cl2N3O B15324882 2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride

2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride

Cat. No.: B15324882
M. Wt: 340.2 g/mol
InChI Key: DAZHZOKYAAIRNA-UHFFFAOYSA-N
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Description

2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride typically involves the reaction of 3-methoxyphenylamine with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, forming the benzodiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and potassium carbonate for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is unique due to its specific combination of a benzodiazole ring and a methoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H19Cl2N3O

Molecular Weight

340.2 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C16H17N3O.2ClH/c1-20-13-6-4-5-12(11-13)19-15-8-3-2-7-14(15)18-16(19)9-10-17;;/h2-8,11H,9-10,17H2,1H3;2*1H

InChI Key

DAZHZOKYAAIRNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=CC=CC=C3N=C2CCN.Cl.Cl

Origin of Product

United States

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